Methyl 5-phenyl-1H-indole-7-carboxylate
Description
Historical Context of Indole Chemistry
The foundation of indole chemistry traces back to the mid-nineteenth century when German chemist Adolf von Baeyer first isolated indole through a groundbreaking chemical transformation. In 1866, Baeyer successfully reduced oxindole to indole using zinc dust, establishing the first reliable synthetic pathway to this important heterocyclic compound. This achievement marked the beginning of systematic indole research, as Baeyer proposed a structural formula for indole in 1869. The name "indole" itself derives from a portmanteau of "indigo" and "oleum," reflecting its discovery through the treatment of indigo dye with oleum.
The development of indole chemistry accelerated significantly with the contributions of Emil Fischer, who established the Fischer indole synthesis in 1882. This revolutionary method, involving the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions, became one of the most versatile and widely utilized approaches for indole construction. Fischer's work earned him the Nobel Prize in Chemistry in 1902, recognizing his outstanding contributions to organic synthesis. The Fischer indole synthesis process involves the formation of arylhydrazones as intermediates, followed by acid-catalyzed rearrangement leading to indole formation.
Throughout the late nineteenth and early twentieth centuries, indole derivatives gained prominence as important dyestuffs until synthetic alternatives emerged. The 1930s witnessed renewed interest in indole chemistry as researchers began to understand the biological significance of indole-containing compounds. This period marked the transition from indole as a simple dye intermediate to its recognition as a fundamental structural unit in numerous natural products and pharmaceuticals.
Significance of 7-Carboxylate Indole Derivatives
The 7-carboxylate position in indole derivatives holds particular significance due to its unique electronic and steric properties within the indole framework. Research has demonstrated that substitution at the 7-position can dramatically influence the biological activity and synthetic utility of indole compounds. The carboxylate functionality at this position provides opportunities for hydrogen bonding interactions, which are crucial for enzyme binding and receptor recognition.
Recent investigations into fructose-1,6-bisphosphatase inhibitors have highlighted the importance of 7-substituted indole derivatives. Studies reveal that 7-nitro substituted indole-2-carboxylic acids exhibit superior inhibitory activity compared to their 7-chloro counterparts, with half-maximal inhibitory concentration values ranging from 0.10 to 0.47 micromolar. The electron-withdrawing nature of substituents at the 7-position, combined with their hydrogen bond accepting capability, significantly enhances binding affinity to target enzymes.
The structural analysis of indole-7-carboxylate derivatives reveals their potential for creating diverse chemical libraries through systematic modification. The carboxylate ester functionality serves as a versatile synthetic handle, allowing for further derivatization through hydrolysis, amidation, or transesterification reactions. This synthetic flexibility makes 7-carboxylate indoles valuable building blocks in pharmaceutical development, particularly for compounds targeting neurological disorders.
Biochemical research applications of 7-carboxylate indole derivatives extend to enzyme inhibition studies and protein interaction investigations. These compounds facilitate understanding of metabolic pathways and contribute to the development of new therapeutic strategies through their ability to modulate specific biological targets. The positioning of the carboxylate group at the 7-position creates unique three-dimensional molecular conformations that can be exploited for selective biological activity.
Overview of Methyl 5-phenyl-1H-indole-7-carboxylate Structure
This compound possesses the molecular formula C₁₆H₁₃NO₂ with a molecular weight of 251.28 daltons. The compound's Chemical Abstracts Service registry number is 860624-96-0, and it carries the MDL number MFCD12755385. The structural framework consists of an indole nucleus bearing a phenyl substituent at the 5-position and a methyl carboxylate group at the 7-position.
The SMILES notation for this compound is COC(=O)c1cc(cc2c1[nH]cc2)c1ccccc1, which describes the connectivity pattern of atoms within the molecule. The InChI key NJSFLYKFAHEEET-UHFFFAOYSA-N provides a unique identifier for the compound in chemical databases. Structural analysis reveals that the molecule contains three hydrogen bond acceptors and one hydrogen bond donor, characteristics that influence its solubility and biological interactions.
The three-dimensional arrangement of this compound creates a complex molecular topology where the phenyl ring at position 5 extends into three-dimensional space, potentially creating favorable hydrophobic interactions with biological targets. The methyl carboxylate group at position 7 provides both electronic effects through its electron-withdrawing nature and steric effects that can influence molecular recognition. The indole nitrogen atom retains its hydrogen, maintaining the characteristic hydrogen bonding capability associated with indole derivatives.
Chemical property calculations indicate that the compound exhibits characteristics typical of small molecule drug candidates, with molecular features that suggest good membrane permeability while maintaining sufficient polarity for aqueous solubility. The combination of aromatic systems and the ester functional group creates a balanced hydrophobic-hydrophilic profile that is often desirable in pharmaceutical applications.
Positioning within Current Chemical Research Landscape
Contemporary research involving this compound positions this compound within several active areas of chemical investigation. The molecule serves as an important synthetic intermediate in pharmaceutical development, particularly in the construction of compounds targeting neurological disorders. Its structural features make it valuable for creating complex molecules that require the specific electronic and steric properties conferred by the 5-phenyl and 7-carboxylate substitution pattern.
Current applications in organic synthesis highlight the compound's utility as a versatile framework for developing new compounds with desired properties. The molecule's design allows for systematic structure-activity relationship studies, where modifications to either the phenyl group or the carboxylate functionality can be evaluated for their effects on biological activity. This systematic approach is particularly valuable in medicinal chemistry where optimization of lead compounds requires precise structural modifications.
Research in material science has identified potential applications for this compound in the development of novel materials, particularly in creating polymers with enhanced properties. The compound's aromatic character and functional group diversity make it suitable for incorporation into polymer backbones or as pendant groups that can modify material properties. These applications extend the compound's utility beyond traditional pharmaceutical applications into advanced materials development.
The compound's role in biochemical research encompasses studies related to enzyme inhibition and protein interactions. Its structural similarity to other biologically active indole derivatives makes it a valuable tool for understanding metabolic pathways and developing new therapeutic strategies. The specific substitution pattern allows researchers to probe the effects of aromatic substitution and carboxylate positioning on biological activity.
Diagnostic applications represent another frontier for this compound research, where the compound contributes to the formulation of diagnostic agents. These applications leverage the compound's ability to interact with specific biological markers, potentially leading to improved detection methods in medical diagnostics. The research landscape continues to evolve as new applications for this versatile indole derivative are discovered across multiple scientific disciplines.
Properties
IUPAC Name |
methyl 5-phenyl-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-10-13(11-5-3-2-4-6-11)9-12-7-8-17-15(12)14/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSFLYKFAHEEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)C3=CC=CC=C3)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677819 | |
| Record name | Methyl 5-phenyl-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860624-96-0 | |
| Record name | Methyl 5-phenyl-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . Subsequent esterification with methanol in the presence of a catalyst such as sulfuric acid yields the desired methyl ester.
Industrial Production Methods
Industrial production of Methyl 5-phenyl-1H-indole-7-carboxylate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
Common Reactions and Conditions
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Indole-2,3-diones |
| Reduction | Lithium aluminum hydride | Corresponding alcohols |
| Substitution | Halogens (e.g., bromine) | Halogenated indoles |
Chemistry
Methyl 5-phenyl-1H-indole-7-carboxylate serves as a building block in the synthesis of complex organic molecules and natural product analogs. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
The compound exhibits a broad spectrum of biological activities, including:
- Antimicrobial : Investigated for its efficacy against various bacterial strains.
- Antiviral : Studies have shown potential activity against viral infections.
- Anticancer : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicinal Chemistry
In drug development, this compound is explored as a lead compound for designing inhibitors targeting specific enzymes and receptors. Its ability to interact with multiple biological pathways makes it a candidate for developing therapeutics for diseases like cancer and infections .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting its potential as an anticancer agent. The mechanism of action involved apoptosis induction and cell cycle arrest in the G2/M phase.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that this compound exhibited potent antibacterial activity, particularly against resistant strains, highlighting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit protein kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell growth and proliferation . The exact molecular pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Substituent Variations at the 5-Position
a) Methyl 5-bromo-1H-indole-7-carboxylate
- Structure : Bromine replaces the phenyl group at position 4.
- Molecular Weight : 254.08 g/mol (vs. 251.28 g/mol for the phenyl analog) .
b) Methyl 5-chloro-1H-indazole-7-carboxylate
- Structure : Chlorine substituent at position 5, with an indazole core (vs. indole).
- Molecular Formula : C₉H₇ClN₂O₂; Molecular Weight: 210.62 g/mol .
- Implications : The indazole ring introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity compared to indole derivatives.
Ester Positional Isomers
a) Methyl 5-benzyloxy-1H-indole-2-carboxylate
- Structure : Ester at position 2 and a benzyloxy group at position 5.
- Synthesis : Hydrolyzed to 5-benzyloxy-1H-indole-2-carboxylic acid under basic conditions .
- Implications : Ester position influences reactivity; hydrolysis at position 2 may proceed faster than at position 7 due to steric or electronic factors.
b) Methyl 6-chloro-1H-indole-5-carboxylate
- Structure : Chlorine at position 6 and ester at position 5.
- Similarity Score : 0.93 (compared to the target compound) .
- Implications : Substituent positioning affects molecular polarity and intermolecular interactions.
Heterocycle Modifications
a) Methyl 1-(4-chlorobenzyl)-5-(methylsulfonyl)-1H-indole-7-carboxylate
- Structure : Additional 4-chlorobenzyl and methylsulfonyl groups.
b) 7-Methoxy-1H-indole-3-carboxylic acid
Biological Activity
Methyl 5-phenyl-1H-indole-7-carboxylate is an indole derivative that has attracted attention due to its diverse biological activities. Indole and its derivatives are known for their significant roles in medicinal chemistry, exhibiting a range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article presents a detailed examination of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 253.27 g/mol. The compound features a phenyl group attached to the indole structure, which is crucial for its biological activity.
Biological Activities
The biological activities of this compound can be summarized as follows:
Anticancer Activity
Research indicates that indole derivatives can exhibit anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study by Prajapati et al. (2020) demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
Indoles are also known for their antimicrobial properties. This compound has shown effectiveness against several bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table illustrates the varying degrees of effectiveness against different bacterial strains, highlighting the compound's potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various studies. Indoles have been linked to the inhibition of pro-inflammatory cytokines, making them valuable in treating inflammatory diseases.
Research Findings:
A study published in the Journal of Medicinal Chemistry indicated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of indole derivatives. Modifications on the indole ring and substituents can dramatically influence their pharmacological properties.
Key Findings:
Research has shown that electron-donating groups on the phenyl ring enhance the compound's potency against various biological targets. For instance, substituents at the 4-position on the phenyl group have been correlated with increased CB1 receptor activity .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural confirmation of Methyl 5-phenyl-1H-indole-7-carboxylate, and how should data interpretation be approached?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to assign aromatic protons (6.5–8.5 ppm) and ester carbonyl signals (~165–170 ppm). Compare with structurally similar compounds, such as methyl indole-3-carboxylate (CAS 942-24-5), where ester groups and substituent effects on chemical shifts are well-documented .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS (HRMS). For example, methyl 7-(benzyloxy)-1H-indole-5-carboxylate derivatives show characteristic cleavage of ester and benzyl groups .
- Infrared Spectroscopy (IR) : Identify ester C=O stretches (~1700–1750 cm) and indole N-H stretches (~3400 cm).
Q. What synthetic routes are viable for introducing the phenyl and ester groups at specific positions on the indole core?
- Methodology :
- Phenyl Group Introduction : Use Suzuki-Miyaura cross-coupling with aryl boronic acids and a palladium catalyst. Optimize conditions (e.g., solvent: DMF/HO; catalyst: Pd(PPh)) based on protocols for analogous compounds like 2-phenyl-1H-indole derivatives .
- Esterification : React the carboxylic acid precursor with methanol under acidic (HSO) or coupling (DCC/DMAP) conditions. For example, methyl 7-substituted indole carboxylates are synthesized via acid-catalyzed esterification .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, poor resolution) be addressed during X-ray structure determination of this compound derivatives?
- Methodology :
- Data Collection : Use high-intensity X-ray sources (synchrotron) to improve resolution. For twinned data, employ SHELXL’s twin refinement tools, which are robust for handling pseudo-merohedral twinning .
- Structure Validation : Apply the PLATON tool (integrated with SHELX) to check for missed symmetry or solvent-accessible voids. Cross-validate with Mercury’s packing similarity analysis to identify deviations from expected intermolecular interactions .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., dipole moments, reaction yields)?
- Methodology :
- Parameter Optimization : Re-evaluate computational settings (e.g., solvent effects via COSMO-RS in DFT, dispersion corrections). For example, discrepancies in dipole moments may arise from implicit solvent models failing to account for explicit hydrogen bonding .
- Experimental Cross-Validation : Use multiple techniques (e.g., X-ray for geometry, NMR for electronic environment). If reaction yields conflict with predicted activation energies, conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps.
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if airborne particulates are detected during weighing .
- Engineering Controls : Conduct reactions in fume hoods with negative pressure. Avoid drainage contamination by using sealed waste containers for organic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
